TRIDECETH-4
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Overview
Description
TRIDECETH-4: is a polyethylene glycol ether of tridecyl alcohol, commonly used in the cosmetics industry. It is a clear liquid with the chemical formula C13H28O and CAS registry number 69011-36-5 . This compound is primarily utilized as a surfactant and emulsifying agent, which helps to improve the stability and texture of cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: TRIDECETH-4 is synthesized by reacting ethylene oxide with tridecyl alcohol. The number in the name indicates the average number of units of ethylene oxide in the molecule . The reaction typically involves the following steps:
Ethoxylation: Tridecyl alcohol is reacted with ethylene oxide under controlled conditions to form the polyethylene glycol ether.
Purification: The resulting product is purified to remove any unreacted ethylene oxide and other impurities.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ethoxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes continuous monitoring and control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: TRIDECETH-4 primarily undergoes the following types of reactions:
Substitution: The hydroxyl group in this compound can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Substitution Reagents: Various alkylating agents or acylating agents can be used for substitution reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can produce different substituted products .
Scientific Research Applications
Chemistry: TRIDECETH-4 is widely used in the formulation of various chemical products due to its surfactant and emulsifying properties. It is used in the preparation of emulsions, dispersions, and other complex formulations .
Biology: In biological research, this compound is used as a solubilizing agent to enhance the solubility of hydrophobic compounds in aqueous solutions. This property makes it useful in various biochemical assays and experiments .
Medicine: this compound is used in the formulation of pharmaceutical products, particularly in topical and transdermal drug delivery systems. Its ability to enhance the penetration of active ingredients through the skin makes it valuable in medical applications .
Industry: In the industrial sector, this compound is used in the formulation of cleaning agents, detergents, and other household care products. Its excellent wetting, permeability, and emulsifying properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of TRIDECETH-4 is based on its ability to reduce the surface tension between different components, allowing them to mix more easily and create a smooth and uniform product . As a surfactant, this compound interacts with the lipid molecules in cell membranes, enhancing the solubility and dispersion of hydrophobic compounds .
Comparison with Similar Compounds
- TRIDECETH-2
- TRIDECETH-3
- TRIDECETH-5
- TRIDECETH-6
- TRIDECETH-7
- TRIDECETH-8
- TRIDECETH-9
- TRIDECETH-10
- TRIDECETH-11
- TRIDECETH-12
- TRIDECETH-15
- TRIDECETH-18
- TRIDECETH-20
- TRIDECETH-21
- TRIDECETH-50
Comparison: TRIDECETH-4 is unique among its similar compounds due to the specific number of ethylene oxide units in its structure. This gives it distinct properties in terms of solubility, emulsifying ability, and surfactant activity. Compared to other TRIDECETH compounds, this compound offers a balance of hydrophilic and lipophilic properties, making it versatile for various applications .
Biological Activity
Trideceth-4 is a member of the alkyl polyethylene glycol (PEG) ether family, widely used in cosmetic formulations as a surfactant and emulsifier. This article presents a detailed examination of its biological activity, safety profile, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a hydrophilic polyethylene glycol (PEG) chain attached to a hydrophobic tridecyl group. This amphiphilic nature allows it to function effectively as a surfactant, reducing surface tension and stabilizing emulsions in cosmetic products.
1. Skin Irritation and Sensitization
This compound has been evaluated for its potential to cause skin irritation and sensitization. According to the CIR Expert Panel, while this compound can irritate the skin, it is considered safe when formulated to be non-irritating. Studies have shown that the irritation potential is dose-dependent, with lower concentrations generally resulting in minimal adverse effects .
2. Developmental and Reproductive Toxicity
Research indicates that this compound does not exhibit developmental or reproductive toxicity. In various studies, including those summarized by the CIR Expert Panel, mutagenicity tests have returned negative results, suggesting that this compound does not pose significant risks in these areas .
3. Toxicokinetics
This compound is absorbed through the skin but is generally considered to have low systemic toxicity due to its rapid metabolism and elimination. The compound's hydrophilic nature aids in its quick absorption and subsequent excretion, minimizing potential accumulation in body tissues .
Case Studies
Several case studies have highlighted the practical applications of this compound in cosmetic formulations:
- Study on Cosmetic Formulations : A study examined various formulations containing this compound and assessed their stability and skin compatibility. Results indicated that formulations with this compound maintained stability over time and exhibited good skin tolerability in clinical trials .
- Safety Assessment : The CIR Expert Panel conducted extensive reviews of alkyl PEG ethers, including this compound, concluding that these compounds are safe for use in cosmetics when formulated correctly. This assessment was based on a comprehensive review of toxicological data across multiple studies .
Comparative Data Table
Property | This compound | General Alkyl PEG Ethers |
---|---|---|
Skin Irritation Potential | Yes (dose-dependent) | Varies by specific compound |
Developmental Toxicity | Negative | Generally negative |
Reproductive Toxicity | Negative | Generally negative |
Mutagenicity | Negative | Generally negative |
Absorption | Moderate (low systemic toxicity) | Varies |
Properties
CAS No. |
69011-36-5 |
---|---|
Molecular Weight |
0 |
Synonyms |
TRIDECETH-4; Poly(oxy-1,2-ethanediyl), .alpha.-tridecyl-.omega.-hydroxy-, branched; Branched tridecylalcohol, ethoxylated; tridecanol, branched, ethoxylated; Dehydol series; Isotridecyl alcohol polyoxyethylene ether; Lutensol TO series; Polyethylene glycol |
Origin of Product |
United States |
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